3-[2-(4-(Methylthio)phenyl)-2-cyanoacetyl](6-methyl)pyridine 3-[2-(4-(Methylthio)phenyl)-2-cyanoacetyl](6-methyl)pyridine
Brand Name: Vulcanchem
CAS No.: 321913-54-6
VCID: VC17994144
InChI: InChI=1S/C16H14N2OS/c1-11-3-4-13(10-18-11)16(19)15(9-17)12-5-7-14(20-2)8-6-12/h3-8,10,15H,1-2H3
SMILES:
Molecular Formula: C16H14N2OS
Molecular Weight: 282.4 g/mol

3-[2-(4-(Methylthio)phenyl)-2-cyanoacetyl](6-methyl)pyridine

CAS No.: 321913-54-6

Cat. No.: VC17994144

Molecular Formula: C16H14N2OS

Molecular Weight: 282.4 g/mol

* For research use only. Not for human or veterinary use.

3-[2-(4-(Methylthio)phenyl)-2-cyanoacetyl](6-methyl)pyridine - 321913-54-6

Specification

CAS No. 321913-54-6
Molecular Formula C16H14N2OS
Molecular Weight 282.4 g/mol
IUPAC Name 3-(6-methylpyridin-3-yl)-2-(4-methylsulfanylphenyl)-3-oxopropanenitrile
Standard InChI InChI=1S/C16H14N2OS/c1-11-3-4-13(10-18-11)16(19)15(9-17)12-5-7-14(20-2)8-6-12/h3-8,10,15H,1-2H3
Standard InChI Key OBCGEALAAFPYBA-UHFFFAOYSA-N
Canonical SMILES CC1=NC=C(C=C1)C(=O)C(C#N)C2=CC=C(C=C2)SC

Introduction

Chemical Identity and Structural Characteristics

The molecular formula of 3-2-(4-(methylthio)phenyl)-2-cyanoacetylpyridine is C₁₆H₁₄N₂OS, with a molecular weight of 282.36 g/mol. Its IUPAC name systematically describes the substitution pattern: the pyridine ring bears a methyl group at position 6 and a 2-cyanoacetyl group linked to a 4-(methylthio)phenyl substituent at position 3. Key structural features include:

  • A pyridine core providing aromaticity and potential for electrophilic substitution.

  • A methylthio group (–SMe) at the para position of the phenyl ring, influencing electronic properties and oxidation susceptibility.

  • A cyanoacetyl moiety (–CO–CN) contributing to reactivity in condensation and decarboxylation reactions.

Spectroscopic data (e.g., NMR, IR) confirm the presence of characteristic functional groups. For instance, the cyano group exhibits a sharp IR absorption near 2,200 cm⁻¹, while the carbonyl (C=O) stretch appears around 1,700 cm⁻¹ .

Synthesis and Industrial Production

Stepwise Synthesis Pathway

The compound is synthesized via a four-step process, as detailed in patent literature :

Step 1: Formation of 4-(Methylthio)phenylacetonitrile
4-(Methylthio)benzyl chloride undergoes nucleophilic substitution with alkali metal cyanides (e.g., NaCN, KCN) in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide). The reaction proceeds in a water-immiscible solvent (e.g., toluene) at 60–80°C, yielding 4-(methylthio)phenylacetonitrile with >85% efficiency .

Step 2: Condensation with 6-Methylnicotinic Ester
The nitrile intermediate reacts with a 6-methylnicotinic ester (e.g., methyl 6-methylnicotinate) under basic conditions. Alkali metal alkoxides (e.g., sodium methoxide, potassium tert-butoxide) in lower alcohols (e.g., methanol) or aromatic hydrocarbons (e.g., xylene) facilitate this step at 60–110°C. The product, 3-2-(4-(methylthio)phenyl)-2-cyanoacetylpyridine, precipitates upon acidification of the reaction mixture .

Reaction Conditions and Yields

ParameterDetails
Temperature60–110°C
SolventMethanol, toluene, or xylene
CatalystSodium methoxide (0.1–0.3 equiv)
Yield70–90%

Step 3: Hydrolysis and Decarboxylation
The cyanoacetyl group undergoes hydrolysis in acidic media (e.g., HCl/acetic acid 1:3 v/v) at 50–115°C, followed by decarboxylation to yield 3-2-(4-(methylthio)phenyl)acetylpyridine. This step achieves >95% conversion after 1–20 hours .

Step 4: Oxidation to Sulfone Derivatives
The methylthio group is oxidized to a methylsulfonyl group using agents like hydrogen peroxide or m-chloroperbenzoic acid, forming the final active pharmaceutical ingredient .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in polar solvents (e.g., water: <0.1 mg/mL) but dissolves readily in chloroform (25 mg/mL) and dimethyl sulfoxide (50 mg/mL). Stability studies indicate decomposition above 150°C, with optimal storage under inert atmospheres at 2–8°C.

Reactivity Profile

  • Oxidation: The methylthio group oxidizes to sulfoxide (–SO–) or sulfone (–SO₂–) under mild conditions (e.g., H₂O₂/acetic acid).

  • Decarboxylation: The cyanoacetyl moiety undergoes facile decarboxylation in acidic or basic media, forming acetyl derivatives.

  • Nucleophilic Substitution: The pyridine nitrogen participates in alkylation or acylation reactions, enabling further functionalization .

Applications in Pharmaceutical Synthesis

Role in Drug Intermediate Synthesis

3-2-(4-(Methylthio)phenyl)-2-cyanoacetylpyridine is a precursor to 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone, a key intermediate in proton pump inhibitors (e.g., tenatoprazole). The sulfone derivative exhibits enhanced bioavailability and target affinity compared to its sulfide analog .

Biological Activity of Derivatives

Derivatives of this compound demonstrate:

  • Anticancer Activity: Inhibition of indoleamine 2,3-dioxygenase (IDO) with IC₅₀ values <1 μM in hepatocellular carcinoma models.

  • Anti-inflammatory Effects: Suppression of TNF-α and IL-6 production in macrophage assays (50% inhibition at 10 μM).

Industrial Optimization and Challenges

Scale-Up Considerations

Industrial production employs continuous flow reactors to enhance yield and reduce reaction times. Key challenges include:

  • Byproduct Formation: Over-oxidation during sulfone synthesis, mitigated by controlled reagent addition.

  • Purification Complexity: Chromatographic methods are required to isolate high-purity (>99%) intermediates .

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